Technical Documentation Center

Datelliptium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Datelliptium
  • CAS: 81531-57-9

Core Science & Biosynthesis

Foundational

Datelliptium: Dual-Mode Mechanism of Action & Experimental Characterization

Content Type: In-Depth Technical Guide Subject: Datelliptium (NSC 311152) Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary: The Datelliptium Paradox Datelliptium (2-[2-(diethylamino)ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Datelliptium (NSC 311152) Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary: The Datelliptium Paradox

Datelliptium (2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium chloride) represents a sophisticated evolution of the ellipticine alkaloid class. Historically categorized solely as a DNA intercalator and Topoisomerase II poison, recent high-impact studies (notably Cancers, 2021) have redefined its primary utility.

Unlike non-selective intercalators, Datelliptium exhibits a dual-mode mechanism :

  • Selective Transcriptional Silencing: It acts as a specific stabilizer of G-quadruplex (G4) structures within the promoter region of the RET proto-oncogene, effectively "switching off" the driver mutation in Medullary Thyroid Carcinoma (MTC).

  • Topological Poisoning: It retains the classic ellipticine ability to stabilize the Topoisomerase II-DNA cleavable complex, inducing double-strand breaks (DSBs) in rapidly dividing cells.

This guide dissects these mechanisms, providing the causal logic and experimental frameworks required to validate Datelliptium’s activity in preclinical settings.

Chemical Architecture & Pharmacophore

To understand the mechanism, one must first grasp the structural determinants. Datelliptium is a 9-hydroxyellipticinium derivative.[1]

  • Planar Tetracyclic Core: Facilitates high-affinity intercalation between DNA base pairs (preferentially G-C rich regions).

  • Quaternary Nitrogen (N2): Provides a permanent positive charge, enhancing electrostatic attraction to the anionic DNA backbone.

  • 9-Hydroxyl Group: Critical for the "bioactivation" pathway. It allows the molecule to undergo oxidation to a reactive quinone-imine species, capable of forming covalent adducts with nucleophiles (e.g., cysteine residues on Topoisomerase II).

Mechanism 1: RET Promoter G-Quadruplex Stabilization

This is the distinguishing feature of Datelliptium compared to generic intercalators like doxorubicin.

The Logic: The RET proto-oncogene promoter contains a G-rich sequence capable of folding into a G-quadruplex (G4)—a four-stranded DNA structure stabilized by Hoogsteen hydrogen bonding. Under normal conditions, the cellular machinery unwinds this G4 to initiate transcription.

Datelliptium Action: Datelliptium binds selectively to the RET G4 structure. By thermodynamically stabilizing this folded state, it sterically hinders the binding of transcription factors (like Sp1) and RNA Polymerase, effectively silencing gene expression at the source.

Downstream Consequence:

  • RET Downregulation: Loss of RET protein.

  • Pathway Collapse: Cessation of RET-driven PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling.

  • Phenotypic Shift: Reversal of Epithelial-Mesenchymal Transition (EMT), characterized by the upregulation of E-cadherin and downregulation of Vimentin/Snail.

Diagram: G-Quadruplex Stabilization Pathway

G Datelliptium Datelliptium (NSC 311152) Stabilized_G4 Stabilized G4-Drug Complex Datelliptium->Stabilized_G4 High-Affinity Binding RET_Promoter RET Promoter (G-Rich Sequence) G4_Structure G-Quadruplex (G4) Formation RET_Promoter->G4_Structure Folding G4_Structure->Stabilized_G4 Transcription_Machinery Transcription Factors (Sp1) & RNA Pol II Stabilized_G4->Transcription_Machinery Steric Blockade RET_mRNA RET mRNA Transcription Stabilized_G4->RET_mRNA Inhibition Transcription_Machinery->RET_mRNA Normal Initiation RET_Protein RET Oncoprotein RET_mRNA->RET_Protein Translation Downstream PI3K/Akt & MAPK Signaling RET_Protein->Downstream Phosphorylation EMT EMT & Metastasis Downstream->EMT Activation

Figure 1: Mechanism of RET silencing via G-quadruplex stabilization.[2] Datelliptium locks the promoter in a non-transcribable conformation.

Mechanism 2: Topoisomerase II Poisoning & Bioactivation

While G4 stabilization offers selectivity, Datelliptium retains the potent cytotoxicity of the ellipticine class.

The Logic: Topoisomerase II (Topo II) creates transient DSBs to manage DNA topology. Datelliptium intercalates into DNA and binds the Topo II enzyme, stabilizing the "cleavable complex" (enzyme covalently bound to broken DNA).

Bioactivation (The "Covalent" Twist): The 9-hydroxyl group of Datelliptium can be oxidized (by peroxidases or cytochrome P450s) to a quinone-imine . This electrophilic species can covalently alkylate nucleophilic residues on Topo II, converting a reversible inhibitor into an irreversible cellular poison.

Downstream Consequence:

  • Accumulation of DSBs.[3]

  • Activation of DNA Damage Response (ATM/ATR).

  • G2/M Cell Cycle Arrest

    
     Apoptosis.[3]
    
Experimental Protocols

To validate these mechanisms in your lab, use the following self-validating protocols.

Protocol A: G-Quadruplex Stabilization Assay (FRET-Melting)

Objective: Quantify the thermal stability (


) conferred by Datelliptium to the RET G4 sequence.
  • Oligonucleotide Prep: Use a dual-labeled RET promoter sequence (e.g., 5'-FAM-Sequence-TAMRA-3').

  • Annealing: Dilute oligo to 200 nM in cacodylate buffer (pH 7.4) with 100 mM KCl. Heat to 95°C for 5 min, cool slowly to RT to allow G4 folding.

  • Treatment: Incubate folded G4 with Datelliptium (0, 0.5, 1.0, 5.0 µM) for 30 min.

  • Melting Curve: Monitor FAM emission (ex: 492 nm, em: 516 nm) while ramping temperature from 25°C to 95°C (1°C/min).

  • Validation Metric: A shift in

    
     (
    
    
    
    ) indicates significant stabilization. Note: Use a mutant sequence unable to form G4 as a negative control.
Protocol B: In Vivo Topoisomerase II Cleavage Assay (ICE)

Objective: Detect the physical trapping of Topo II on genomic DNA.

  • Cell Treatment: Treat cells (e.g., TT or MZ-CRC-1) with Datelliptium (1-10 µM) for 1 hour. Include Etoposide (positive control).[4]

  • Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent). Critical: Do not use SDS initially, as it can induce artificial precipitation.

  • DNA Isolation: Layer lysate onto a CsCl gradient and ultracentrifuge. Free Topo II remains at the top; DNA-bound Topo II pellets with the DNA.

  • Immunoblot: Isolate DNA, blot onto nitrocellulose, and probe with anti-Topo II

    
     antibody.
    
  • Validation Metric: Signal intensity correlates directly with the number of trapped cleavage complexes.

Data Synthesis: Comparative Efficacy

The following table summarizes the differential effects of Datelliptium across key metrics, synthesized from key literature (e.g., Cancers 2021).

MetricDatelliptium EffectControl/ComparatorMechanistic Implication
RET Protein Levels Significant reduction (>70%) at 48hNo change with VehicleTranscriptional silencing via G4 stabilization.
RET mRNA Levels Dose-dependent decreaseStableConfirms pre-translational mechanism.
EMT Markers

N-Cadherin, Vimentin, Snail

or Stable
Reversal of invasive phenotype.
Cell Migration Inhibited (Wound Healing Assay)Rapid ClosureFunctional consequence of RET downregulation.
Tumor Growth (MTC Xenograft) ~75% inhibition (6 mg/kg)Rapid GrowthValidates in vivo bioavailability and efficacy.
Signaling Cascade Visualization

This diagram maps the propagation of Datelliptium's effect from the nucleus to the metastatic phenotype.

Signaling cluster_pathways Oncogenic Signaling cluster_phenotype Phenotypic Outcome Datelliptium Datelliptium RET_Gene RET Gene (G4) Datelliptium->RET_Gene Stabilizes G4 RET_Protein RET RTK RET_Gene->RET_Protein Transcription Blocked PI3K PI3K/Akt/mTOR RET_Protein->PI3K Activation Lost MAPK RAS/RAF/MEK/ERK RET_Protein->MAPK Activation Lost CyclinD1 Cyclin D1 (Proliferation) PI3K->CyclinD1 Downregulation EMT_Markers Snail/Slug/Vimentin (Metastasis) MAPK->EMT_Markers Downregulation

Figure 2: Signal transduction blockade. Datelliptium acts upstream of the kinase domain, distinguishing it from ATP-competitive inhibitors.

References
  • Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity. Source: Cancers (Basel), 2021.[2][5][6] URL:[Link]

  • Physicochemical and pharmacological properties of the antitumor ellipticine derivative 2-(diethylamino-2-ethyl)9-hydroxy ellipticinium-chloride, HCl. Source: Cancer Research, 1987.[1] URL:[Link]

  • Datelliptium chloride (NSC 311152) - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Datelliptium: Structural Mechanics, G-Quadruplex Stabilization, and RET Inhibition Protocols

[1] Executive Summary Datelliptium (NSC 311152; SR 95156B) represents a critical evolution in the ellipticine class of antineoplastic agents.[1] While historically categorized broadly as a DNA intercalator and Topoisomer...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Datelliptium (NSC 311152; SR 95156B) represents a critical evolution in the ellipticine class of antineoplastic agents.[1] While historically categorized broadly as a DNA intercalator and Topoisomerase II inhibitor, recent high-precision characterization has redefined Datelliptium as a highly selective stabilizer of G-quadruplex (G4) structures , specifically within the promoter region of the RET proto-oncogene.[1]

This technical guide synthesizes the physicochemical properties of Datelliptium with advanced experimental protocols for its utilization in targeting Medullary Thyroid Carcinoma (MTC) and other RET-driven malignancies.[1]

Chemical Architecture and Physicochemical Profile[1][2][3]

Datelliptium is a quaternary ammonium derivative of 9-hydroxyellipticine.[1] Its structural distinctiveness lies in the cationic side chain, which confers solubility and affinity for the negatively charged phosphate backbone of DNA, while the planar tetracyclic core drives intercalation.[1]

Structural Logic

The molecule consists of a 6H-pyrido[4,3-b]carbazolium core.[1] The critical functional modifications include:

  • C9-Hydroxyl Group: Increases hydrogen bonding potential and oxidative activation capability.[1]

  • N2-Diethylaminoethyl Side Chain: A cationic tail that interacts with the grooves of the DNA helix, enhancing binding stability compared to neutral ellipticines.[1]

  • Quaternized Nitrogen (N2): Ensures the molecule remains positively charged at physiological pH, essential for G-quadruplex interaction.[1]

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium
Common Salts Chloride (NSC 311152), Acetate (SR 95156A)
Molecular Formula C₂₃H₂₈N₃O⁺ (Cation)
Molecular Weight 362.5 g/mol (Cation only)
Solubility Soluble in water (as salt), DMSO, Methanol
pKa ~7.5 (Phenolic OH), Quaternary N is permanently charged
Absorption Max (λmax) ~305 nm, ~380 nm (Fluorescent in aqueous solution)
Target Specificity RET Promoter G-Quadruplex, DNA Topoisomerase II

Mechanistic Action: The G-Quadruplex Paradigm[1]

Unlike non-specific intercalators (e.g., doxorubicin), Datelliptium exhibits a "clamp-like" stabilization of the G-quadruplex structure formed in the polypurine/polypyrimidine-rich region of the RET promoter.[1]

Causality of Action:

  • Intercalation: The planar chromophore stacks between the G-tetrads.[1]

  • Stabilization: The cationic side chain interacts with the loops of the G4 structure.[1]

  • Transcriptional Blockade: The stabilized G4 structure prevents the binding of transcription factors (Sp1, nucleolin) and RNA Polymerase II, effectively silencing RET expression.[1]

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the downstream effects of Datelliptium-mediated RET silencing, including the suppression of the PI3K/Akt/mTOR axis and Epithelial-to-Mesenchymal Transition (EMT).[1]

Datelliptium_Mechanism Datelliptium Datelliptium (NSC 311152) G4_Structure G-Quadruplex (G4) Stabilization Datelliptium->G4_Structure Induces & Stabilizes RET_Promoter RET Promoter Region (Polypurine Tract) RET_Promoter->G4_Structure Transcription Transcription Factors (Sp1, Nucleolin) G4_Structure->Transcription Steric Hindrance RET_mRNA RET mRNA Synthesis Transcription->RET_mRNA Blocked RET_Protein RET Tyrosine Kinase (Membrane) RET_mRNA->RET_Protein Downregulation PI3K_AKT PI3K / AKT / mTOR Signaling RET_Protein->PI3K_AKT Reduced Activation EMT_Markers EMT Markers (N-Cadherin, Vimentin, Snail) RET_Protein->EMT_Markers Downregulation Tumor_Outcome Reduced Migration & Apoptosis PI3K_AKT->Tumor_Outcome EMT_Markers->Tumor_Outcome

Caption: Mechanism of Action: Datelliptium stabilizes the G-quadruplex at the RET promoter, blocking transcription and downstream oncogenic signaling.[1][2][3][4][5][6][7][8]

Experimental Protocols

Protocol A: Preparation and Solubilization

Rationale: Datelliptium salts are hygroscopic and light-sensitive.[1] Improper handling leads to oxidation of the 9-hydroxy group to a quinone-imine, altering potency.[1]

  • Weighing: Weigh Datelliptium chloride in a low-light environment (amber vials recommended).

  • Primary Stock: Dissolve in DMSO to a concentration of 10 mM. Vortex for 30 seconds.[1]

  • Aqueous Dilution: For cell culture, dilute the DMSO stock into sterile water or PBS.[1]

    • Critical Step: Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent toxicity.[1]

  • Storage: Aliquot and store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Protocol B: RET Promoter G-Quadruplex Stabilization Assay (PCR Stop Assay)

Rationale: This assay validates if the compound specifically blocks polymerase progression via G4 stabilization, distinguishing it from general DNA damage.[1]

Materials:

  • Template DNA: Oligonucleotide containing the RET promoter G-rich sequence.[1]

  • Taq Polymerase.[1]

  • Datelliptium (0, 0.1, 1.0, 10 μM).[1]

Workflow:

  • Annealing: Mix the template DNA with a radiolabeled or fluorescent primer.[1] Heat to 95°C and cool slowly to allow G4 formation.

  • Incubation: Add Datelliptium at varying concentrations. Incubate at 37°C for 30 minutes to allow drug-G4 complex formation.[1]

  • Extension: Add Taq Polymerase and dNTPs. Run extension at 60°C for 15 minutes.

    • Self-Validation: If Datelliptium stabilizes the G4, the polymerase will stall, producing truncated DNA fragments.[1]

  • Analysis: Run products on a 15% denaturing polyacrylamide gel.

  • Quantification: Measure the intensity of truncated bands vs. full-length product.

Protocol C: Western Blotting for RET Downregulation

Rationale: Confirms that the biophysical G4 stabilization translates to biological protein reduction.[1]

  • Cell Seeding: Seed TT (MTC) cells at

    
     cells/well.
    
  • Treatment: Treat with Datelliptium (IC50 ~ 2.5 μM for TT cells) for 48 hours.

    • Control: Vehicle (DMSO) and a non-G4 binding intercalator (negative control).[1]

  • Lysis: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.

  • Blotting: Probe for RET (C-terminal antibody), Phospho-RET , and Vimentin (EMT marker).[1]

  • Normalization: Use GAPDH or

    
    -actin.[1]
    
    • Expected Result: Significant reduction in RET and Vimentin bands compared to control [1].[1]

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for validating Datelliptium efficacy in a preclinical setting.

Experimental_Workflow Compound Datelliptium (Stock Prep) Biophysical Biophysical Assay (CD / FRET / PCR Stop) Compound->Biophysical In Vitro Cellular Cellular Assay (TT / MZ-CRC-1 Lines) Compound->Cellular In Vivo / Ex Vivo Readout_1 G4 Binding Affinity (Tm Shift) Biophysical->Readout_1 Validates Mechanism Readout_2 RET Protein Levels (Western Blot) Cellular->Readout_2 Validates Target Engagement Readout_3 Functional Outcome (Migration/Spheroid) Cellular->Readout_3 Validates Phenotype Readout_1->Readout_2 Correlation

Caption: Validation Workflow: Correlating biophysical G4 stabilization with cellular RET downregulation and phenotypic changes.

References

  • Alqahtani, T., et al. (2021). "Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity."[1][8] Cancers, 13(13), 3288.[1][3][8]

  • PubChem. "Datelliptium (Compound CID 72035)."[1][2] National Library of Medicine.[1]

  • Kreis, W., et al. (1994). "Phase I study of Datelliptium chloride, hydrochloride given by 24-h continuous intravenous infusion."[1] Cancer Chemotherapy and Pharmacology, 34, 503–508.[1]

Sources

Foundational

Datelliptium: Mechanism of RET Promoter G-Quadruplex Stabilization

Technical Whitepaper for Advanced Therapeutic Development Executive Summary Datelliptium (NSC 311152; SR 95156A) represents a pivotal evolution in the pharmacophore of ellipticine derivatives. Historically categorized as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Advanced Therapeutic Development

Executive Summary

Datelliptium (NSC 311152; SR 95156A) represents a pivotal evolution in the pharmacophore of ellipticine derivatives. Historically categorized as a broad-spectrum DNA intercalator and Topoisomerase II inhibitor, recent structural biology and pharmacological profiling have redefined Datelliptium as a highly specific G-quadruplex (G4) stabilizer .

This guide delineates the molecular mechanism by which Datelliptium selectively targets the G-rich promoter region of the RET proto-oncogene.[1] By inducing and stabilizing a stable G-quadruplex structure, Datelliptium acts as a transcriptional repressor, silencing RET expression and reversing the Epithelial-to-Mesenchymal Transition (EMT) in Medullary Thyroid Carcinoma (MTC).[1][2] This mechanism offers a precision oncology approach distinct from the genotoxic effects of earlier ellipticine analogs.

Structural Mechanism of Action

The G-Quadruplex Target

Unlike canonical B-DNA, the proximal promoter of the RET gene contains a guanine-rich sequence capable of folding into a non-canonical secondary structure known as a G-quadruplex.[1][3][4][5] This structure consists of stacked "G-tetrads"—planar arrays of four guanine bases stabilized by Hoogsteen hydrogen bonds and monovalent cations (typically K+).[1]

Datelliptium Binding Mode

Datelliptium functions as a G4-interactive ligand . Its planar, polycyclic aromatic core allows it to interact with the G-quadruplex through π-π end-stacking interactions.

  • Intercalation vs. Stacking: While Datelliptium can intercalate into duplex DNA, its affinity for the large, flat surface of a G-tetrad is thermodynamically favored in G-rich contexts.

  • Steric Selection: The positively charged side chains of Datelliptium interact with the negatively charged phosphate backbone of the G4 loops, locking the structure in a folded state.

Transcriptional Silencing

The formation of a stable G-quadruplex in the RET promoter creates a steric blockade for the transcriptional machinery.

  • Polymerase Stalling: The stabilized G4 structure prevents the binding of the RNA Polymerase II complex.

  • Factor Displacement: Transcription factors (Sp1, Sp3) that normally bind to the G-rich region in its duplex form are displaced.

  • Result: Significant downregulation of RET mRNA and protein levels, leading to the collapse of downstream oncogenic signaling (MAPK/ERK and PI3K/AKT pathways).

Visualization of Signaling Pathway

G cluster_outcome Therapeutic Outcome Datelliptium Datelliptium (NSC 311152) RET_Promoter RET Promoter (G-Rich Sequence) Datelliptium->RET_Promoter Targets G4_Structure Stabilized G-Quadruplex (Steric Blockade) Datelliptium->G4_Structure Stabilizes via End-Stacking RET_Promoter->G4_Structure Induces Folding RNAPolII RNA Polymerase II Complex G4_Structure->RNAPolII Blocks Binding Transcription RET Transcription G4_Structure->Transcription Inhibits RNAPolII->Transcription Promotes RET_Protein RET Oncoprotein Expression Transcription->RET_Protein Downregulates EMT_Signals EMT Markers (Vimentin, N-Cadherin) RET_Protein->EMT_Signals Drives Metastasis Cell Migration & Metastasis RET_Protein->Metastasis Inhibition Pathway EMT_Signals->Metastasis Promotes

Caption: Mechanistic pathway of Datelliptium-induced RET silencing. The drug stabilizes the promoter G-quadruplex, blocking transcription and reversing EMT.[1][2]

Experimental Protocols for Validation

To validate Datelliptium's mechanism in a research setting, the following protocols are recommended. These assays provide a chain of evidence from biophysical binding to cellular phenotype.

Biophysical Validation: FRET Melting Assay

Purpose: To quantify the thermal stabilization of the G-quadruplex by Datelliptium.

  • Materials:

    • Dual-labeled oligonucleotide (e.g., 5'-FAM-RET-Promoter-TAMRA-3').

    • FRET buffer (60 mM potassium cacodylate, pH 7.4).

    • Real-time PCR machine or spectrofluorometer.

  • Protocol:

    • Annealing: Dilute the labeled oligonucleotide to 200 nM in FRET buffer. Heat to 95°C for 5 min, then cool slowly to room temperature to allow G4 folding.

    • Treatment: Aliquot annealed DNA into a 96-well plate. Add Datelliptium at increasing concentrations (0, 0.5, 1.0, 5.0 µM).

    • Melting: Monitor fluorescence emission (FAM excitation ~490 nm, emission ~520 nm) while ramping temperature from 25°C to 95°C at 1°C/min.

    • Analysis: Determine the melting temperature (

      
      ) from the first derivative of the melting curve. A 
      
      
      
      indicates significant stabilization.
Cellular Validation: Luciferase Reporter Assay

Purpose: To confirm that G4 stabilization leads to specific promoter inhibition in live cells.

  • Materials:

    • HEK293 cells transfected with a plasmid containing the RET promoter upstream of the Firefly Luciferase gene.

    • Control plasmid (mutated G4 motif or G4-null promoter).

  • Protocol:

    • Seeding: Seed transfected cells in 96-well plates (5,000 cells/well).

    • Dosing: Treat cells with Datelliptium (0.1 - 10 µM) for 24-48 hours.

    • Lysis: Add Luciferase lysis buffer and substrate (e.g., luciferin).

    • Measurement: Measure luminescence.

    • Normalization: Normalize against Renilla luciferase (internal control) or total protein.

    • Interpretation: A dose-dependent decrease in Firefly signal only in the wild-type RET promoter indicates G4-mediated silencing.

Chromatin Immunoprecipitation (ChIP)

Purpose: To demonstrate physical occupancy of the RET promoter by G4 structures or displacement of Pol II.

  • Protocol:

    • Crosslinking: Treat Datelliptium-exposed cells with 1% formaldehyde.

    • Sonication: Shear chromatin to 200-500 bp fragments.

    • IP: Incubate with antibodies against RNA Polymerase II or G4-specific antibodies (e.g., BG4).

    • Elution & PCR: Reverse crosslinks, purify DNA, and perform qPCR using primers specific to the RET promoter G-rich region.

    • Result: Datelliptium treatment should decrease Pol II occupancy and potentially increase BG4 signal at the RET promoter.

Quantitative Data Summary

The following table summarizes key pharmacological parameters of Datelliptium in the context of RET-driven cancers (e.g., TT cell line).

ParameterValue / ObservationBiological Implication
Target RET Promoter G-QuadruplexSpecific transcriptional silencing.[1]
IC50 (Growth) ~2.5 µM (TT cells)Potent inhibition of RET-driven MTC cells.
Selectivity High vs. RET-negative cellsLower toxicity in Nthy-ori-3-1 (normal thyroid) cells.[1]
EMT Markers ↓ N-Cadherin, ↓ VimentinReversal of invasive mesenchymal phenotype.
In Vivo Efficacy ~75% Tumor Growth InhibitionValidated in MTC xenograft models.[1]

Experimental Workflow Diagram

Workflow Screening 1. In Silico/In Vitro Screen (FRET Melting) Cellular 2. Cellular Target Engagement (Luciferase / ChIP) Screening->Cellular Confirm G4 Binding Phenotype 3. Phenotypic Analysis (EMT / Migration Assays) Cellular->Phenotype Verify RET Silencing InVivo 4. In Vivo Validation (Xenograft Models) Phenotype->InVivo Assess Antitumor Efficacy

Caption: Step-by-step validation workflow for G4-stabilizing therapeutics.

References

  • Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity . Cancers (Basel). 2021.[2] [Link]

  • Datelliptium | C23H28N3O+ | CID 72035 .[6] PubChem. [Link][6]

  • Ellipticine binds to a human telomere sequence: an additional mode of action as a putative anticancer agent? . Biochemistry. 2013.[3] [Link]

  • Strategies Targeting Telomerase Inhibition . Journal of Nucleic Acids. 2010. [Link]

Sources

Exploratory

Technical Deep Dive: Datelliptium as a RET G-Quadruplex Stabilizer for Medullary Thyroid Carcinoma

Part 1: Executive Summary – The Shift to Transcriptional Silencing Medullary Thyroid Carcinoma (MTC) represents a unique clinical challenge.[1] While it accounts for only 2-4% of thyroid cancers, it is disproportionately...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary – The Shift to Transcriptional Silencing

Medullary Thyroid Carcinoma (MTC) represents a unique clinical challenge.[1] While it accounts for only 2-4% of thyroid cancers, it is disproportionately lethal due to its propensity for early metastasis and resistance to radioactive iodine.[1] The standard of care has long relied on multikinase inhibitors (MKIs) like vandetanib and cabozantinib, and more recently, selective RET inhibitors like selpercatinib. However, the inevitability of acquired resistance mutations (e.g., RET V804M gatekeeper mutations) necessitates a paradigm shift.

Datelliptium (NSC 311152) emerges not merely as a cytotoxic DNA intercalator, but as a precision tool for transcriptional silencing .[1] Unlike kinase inhibitors that compete for ATP binding pockets after the protein is synthesized, Datelliptium targets the root cause: the RET gene promoter itself. By stabilizing G-quadruplex (G4) structures within the RET promoter, Datelliptium mechanically blocks the transcriptional machinery, effectively "turning off" the supply of oncogenic RET protein before it can drive tumorigenesis.

This guide details the mechanistic rationale, experimental protocols, and data validation strategies required to integrate Datelliptium into MTC drug development pipelines.

Part 2: Mechanistic Core – The RET G-Quadruplex Target[1]

The RET proto-oncogene promoter contains a GC-rich region capable of forming secondary structures known as G-quadruplexes.[1] Under normal physiological conditions, these structures are transient.[1] However, small molecules that stabilize these G4 structures can prevent the binding of transcription factors (like Sp1) and stall RNA polymerase.

Mechanism of Action (MoA):

  • Target Engagement: Datelliptium intercalates into the GC-rich sequences of the RET promoter.[1]

  • G4 Stabilization: It locks the DNA into a stable G-quadruplex conformation.[1]

  • Transcriptional Blockade: The G4 structure acts as a physical barrier to RNA Polymerase II.[1]

  • Protein Depletion: Intracellular levels of RET protein drop, collapsing downstream PI3K/AKT/mTOR and MAPK signaling cascades.[1]

  • Phenotypic Outcome: Suppression of Epithelial-to-Mesenchymal Transition (EMT) and inhibition of metastasis.[1][2][3][4]

Visualization: The Datelliptium Signaling Blockade

The following diagram illustrates the divergence between standard TKI therapy and Datelliptium’s transcriptional inhibition.[1]

G Datelliptium Datelliptium (NSC 311152) RET_Gene RET Gene Promoter (GC-Rich Region) Datelliptium->RET_Gene Intercalates TKIs Standard TKIs (Selpercatinib/Vandetanib) G4_Struct Stabilized G-Quadruplex (Transcriptional Barrier) RET_Gene->G4_Struct Induces RNAPol RNA Polymerase II G4_Struct->RNAPol Blocks RET_mRNA RET mRNA RNAPol->RET_mRNA Transcription RET_Protein RET Oncoprotein RET_mRNA->RET_Protein Translation Signaling Downstream Signaling (PI3K/AKT & MAPK) RET_Protein->Signaling Activates TKIs->RET_Protein Inhibits Phosphorylation EMT EMT Markers (N-cadherin, Snail, Slug) Signaling->EMT Upregulates Tumorigenesis Tumor Growth & Metastasis EMT->Tumorigenesis Promotes

Caption: Datelliptium intercepts the oncogenic pathway at the genetic level (G4 stabilization), whereas TKIs act downstream on the protein product.[1]

Part 3: Experimental Protocols (The "How")

To validate Datelliptium in your MTC research, rigorous protocols are required.[1] We focus here on TT cells (a classic MTC cell line harboring the RET C634W mutation) and MZ-CRC-1 (RET M918T).[1]

Protocol A: Polymerase Stop Assay (G4 Stabilization Validation)

Purpose: To confirm that Datelliptium physically blocks DNA replication/transcription at the RET promoter specific site.[1]

  • Template Preparation:

    • Amplify the RET promoter sequence containing the G-rich motif.[1]

    • Label the 5' end of the primer with a fluorophore (e.g., FAM or Cy5).

  • Reaction Setup:

    • Mix Template DNA (100 nM) with increasing concentrations of Datelliptium (0, 0.1, 1.0, 10 µM).[1]

    • Include a buffer containing 100 mM KCl (essential for G4 formation; LiCl can be used as a negative control as it destabilizes G4).[1]

  • Extension:

    • Add Taq Polymerase and dNTPs.[1]

    • Run extension cycles: 95°C (2 min) -> [95°C (30s), 55°C (30s), 72°C (30s)] x 20 cycles.

  • Analysis:

    • Run products on a denaturing polyacrylamide sequencing gel.[1]

    • Result Interpretation: Stabilization of the G4 structure will cause the polymerase to stall at the G-rich site, producing a truncated DNA fragment. The intensity of this truncated band should increase dose-dependently with Datelliptium.[1]

Protocol B: 3D Spheroid Invasion Assay

Purpose: To mimic in vivo tumor architecture and assess the drug's ability to inhibit invasion and EMT.

  • Spheroid Formation:

    • Seed TT cells (5,000 cells/well) in Ultra-Low Attachment (ULA) 96-well plates.

    • Centrifuge at 200 x g for 5 minutes to cluster cells.

    • Incubate for 72 hours until solid spheroids form (~400 µm diameter).

  • Matrigel Embedding:

    • Gently remove 50% of the media.[1]

    • Add growth factor-reduced Matrigel (4 mg/mL) to encapsulate the spheroids.[1]

    • Polymerize at 37°C for 1 hour.

  • Treatment:

    • Overlay with media containing Datelliptium (IC50 equivalent, typically ~2.5 µM for TT cells) or Vehicle (DMSO).[1]

  • Imaging & Quantification:

    • Image at T=0, 24, 48, and 72 hours using brightfield microscopy.

    • Metric: Calculate the "Invasion Index" = (Area of invading projections / Area of central core).[1]

    • Expectation: Datelliptium-treated spheroids should maintain a compact periphery, while controls will exhibit "star-burst" invasive projections.[1]

Part 4: Data Presentation & Synthesis[1]

When evaluating Datelliptium, it is critical to compare it against the current clinical standards. The table below summarizes the key differentiators derived from preclinical data.

FeatureDatelliptium (Transcriptional Inhibitor)Selpercatinib/Pralsetinib (Selective TKIs)Vandetanib (Multikinase Inhibitor)
Primary Target RET Promoter G-QuadruplexRET Kinase Domain (ATP Pocket)VEGFR, EGFR, RET Kinase Domains
Mechanism Downregulates Total RET ProteinInhibits RET PhosphorylationInhibits Phosphorylation
Resistance Profile Unaffected by kinase gatekeeper mutations (e.g., V804M)Susceptible to solvent-front mutations (e.g., G810)Susceptible to V804 mutations
EMT Effect Strong downregulation of Snail, Slug, N-cadherinModerateModerate to Low
Toxicity Concern Historical hepatotoxicity (requires monitoring)Hypertension, increased AST/ALTQT prolongation, rash, diarrhea
Quantitative Efficacy Summary (In Vivo Xenograft)

Based on TT cell xenografts in athymic nude mice (Alqahtani et al., 2021)

  • Tumor Growth Inhibition (TGI): ~75% reduction in tumor volume vs. control after 4 weeks.[1]

  • Dosing Regimen: 25 mg/kg, intraperitoneal (i.p.), once weekly.[1]

  • Biomarkers: Significant reduction in intratumoral RET, p-AKT, and p-ERK levels confirmed via IHC.[1]

  • Systemic Toxicity: No significant weight loss observed in the mouse model (contrast with historical human data; implies therapeutic window exists).[1]

Part 5: Strategic Outlook & Safety Considerations

The "Hepatotoxicity" Elephant in the Room: Early clinical exploration of Datelliptium (under NSC 311152) revealed hepatotoxicity in humans that was not predicted by rodent models.[1][5] As a Senior Scientist, you must address this:

  • Dose Optimization: The efficacy in MTC models suggests potent activity at lower doses than previously tested in broad solid tumor trials.[1]

  • Delivery Systems: Future research should focus on nanoparticle encapsulation or antibody-drug conjugates (ADCs) to target C-cells specifically, minimizing hepatic accumulation.[1]

Conclusion: Datelliptium represents a high-value tool compound for "proof-of-concept" studies in transcriptional addiction.[1] By validating the RET G-quadruplex as a druggable target, it opens the door for next-generation G4-stabilizers with improved safety profiles.[1]

Part 6: References
  • Alqahtani, T., et al. (2021). Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity.[1][4] Cancers, 13(13), 3288.[1][4] [Link]

  • Donato, M.T., et al. (1992). Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo.[6][7] Toxicology in Vitro, 6(4), 295-302.[1][6][7] [Link]

  • Mucci-LoRusso, P., et al. (1990). Activity of datelliptium acetate (NSC 311152; SR 95156A) against solid tumors of mice.[1][7] Investigational New Drugs, 8(3), 253-261.[1] [Link]

  • Wells, S.A., et al. (2012). Vandetanib in Patients with Locally Advanced or Metastatic Medullary Thyroid Cancer.[1] Journal of Clinical Oncology, 30(2), 134-141.[1] [Link]

Sources

Foundational

Datelliptium (NSC 311152): Solubility, Formulation, and Mechanistic Application Guide

[1][2][3] Executive Summary Datelliptium (also known as NSC 311152 , SR 95156A , or Datelliptium chloride ) is a synthetic, water-soluble quaternary ammonium derivative of the alkaloid ellipticine .[1][2][3][4][5] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Datelliptium (also known as NSC 311152 , SR 95156A , or Datelliptium chloride ) is a synthetic, water-soluble quaternary ammonium derivative of the alkaloid ellipticine .[1][2][3][4][5] Unlike its parent compound, which is severely limited by hydrophobicity, Datelliptium was engineered for enhanced aqueous solubility, facilitating systemic administration.[1][2][3][5]

Biologically, it functions as a DNA bis-intercalator , a Topoisomerase II inhibitor , and a stabilizer of RET G-quadruplexes .[1][2][3] While it exhibits potent antitumor activity—particularly in medullary thyroid carcinoma (MTC) and breast cancer models—its clinical progression has been tempered by unexpected human-specific hepatotoxicity.[1][2][3]

This guide provides a standardized technical framework for the solubilization, formulation, and experimental application of Datelliptium in preclinical research.[1][2][3]

Physicochemical Profile & Solubility

The defining feature of Datelliptium is the introduction of a diethylaminoethyl side chain, often quaternized, which confers hydrophilicity.[1][2][3][5]

PropertySpecification
Chemical Name 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium chloride
Molecular Weight ~397.9 g/mol (Chloride salt)
Appearance Red to pink solid powder
Primary Solubility (Water) High (~41 mg/mL) .[1][2][3][5][6] Unlike Ellipticine, Datelliptium is readily soluble in water and physiological buffers.[1][2][3][5]
Secondary Solubility (DMSO) Low/Moderate (~1–5 mg/mL) .[1][2][3][4] Note: Contrary to many lipophilic drugs, Datelliptium is less soluble in DMSO than in water.[1][2][3][5]
Ethanol Solubility Soluble (>10 mg/mL)
Stability Light-sensitive; susceptible to hydrolysis in highly alkaline solutions.[1][2][3][5]
Critical Solubility Causality

The quaternary ammonium cation at the N-2 position creates a permanent positive charge, disrupting the crystal lattice energy that makes planar ellipticine molecules stack tightly and resist solvation.[1][2][3][5] This charge allows Datelliptium to interact favorably with water dipoles, negating the need for toxic excipients like Cremophor EL used for other ellipticine analogs.[1][2][3]

Formulation Protocols

Stock Solution Preparation (In Vitro)

Objective: Create a stable, sterile 10 mM stock solution.

  • Solvent Selection: Use Sterile Water for Injection (WFI) or 0.9% Saline .[1][3][5]

    • Reasoning: DMSO is not recommended as the primary solvent for high-concentration stocks due to lower solubility limits compared to water.[1][2][3]

  • Weighing: Weigh the Datelliptium chloride powder in a static-free environment (light-protected).

  • Dissolution: Add the calculated volume of water to achieve 10 mM. Vortex vigorously for 30–60 seconds.[1][3]

    • Troubleshooting: If particles persist, sonicate in a water bath at ambient temperature for 5 minutes.[1][2][3]

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.[1][3][5]

    • Avoid: Nylon filters, which may bind cationic small molecules.[1][2][3]

  • Storage: Aliquot into light-protective amber tubes. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles.[1][2][3]

In Vivo Vehicle Formulation (Murine Models)

Objective: Prepare a vehicle for Intraperitoneal (i.p.) or Intravenous (i.v.) administration (Standard Dose: 4–6 mg/kg).[1][2][3][5]

Recommended Vehicle: 90% PBS / 10% DMSO (or pure Saline if concentration permits).[1][2][3]

Protocol:

  • Pre-solubilization: Dissolve the required mass of Datelliptium in the calculated volume of 100% DMSO (representing 10% of the final volume).[1][2][3]

    • Why DMSO? Although water-soluble, a small percentage of DMSO ensures rapid dispersion and prevents precipitation upon contact with ionic buffering salts in PBS during the mixing phase.[1][2][3]

  • Dilution: Slowly add 1x PBS (pH 7.4) (representing 90% of the final volume) to the DMSO-drug mixture while vortexing.

  • Verification: Ensure the solution is clear and red/pink. If precipitation occurs (turbidity), the concentration may exceed the solubility limit in high-salt buffers; dilute further or switch to 5% Glucose (D5W) as the diluent.[1][2][3]

  • Administration: Inject within 1 hour of preparation.

Mechanism of Action & Signaling Pathways

Datelliptium operates via a dual-mechanism cytotoxicity profile.[1][2][3][5]

  • Genotoxic Stress: It intercalates between DNA base pairs and poisons Topoisomerase II, stabilizing the cleavable complex and causing double-strand breaks (DSBs).[1][2][3][5]

  • RET Oncogene Inhibition: Recent research identifies Datelliptium as a stabilizer of the G-quadruplex structure in the RET promoter region, downregulating RET transcription.[1][2][3][5][7] This is critical for Medullary Thyroid Carcinoma (MTC) models.[1][2][3]

  • Mitochondrial Targeting: It accumulates in mitochondria (driven by its positive charge), inhibiting Complex IV (Cytochrome c Oxidase), leading to ATP depletion.[1][2][3]

Visualization: Datelliptium Mechanistic Pathway[1][3]

Datelliptium_Mechanism Figure 1: Dual Mechanism of Action: DNA Damage & RET Suppression cluster_Nucleus Nucleus cluster_Mito Mitochondria Datelliptium Datelliptium (Cationic Ellipticine) DNA_Intercalation DNA Intercalation Datelliptium->DNA_Intercalation RET_G4 RET Promoter G-Quadruplex Stabilization Datelliptium->RET_G4 ComplexIV Inhibition of Complex IV Datelliptium->ComplexIV TopoII Topoisomerase II Inhibition DNA_Intercalation->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis RET_Down Downregulation of RET Transcription RET_G4->RET_Down RET_Down->Apoptosis EMT_Red Reduced EMT & Migration RET_Down->EMT_Red ATP_Depletion ATP Depletion ComplexIV->ATP_Depletion ATP_Depletion->Apoptosis

Caption: Schematic of Datelliptium-induced cytotoxicity via nuclear (DNA/RET) and mitochondrial pathways.[1][2][3][5]

Experimental Workflow: Formulation Decision Tree

The following workflow ensures researchers select the correct solvent system based on their specific assay requirements.

Formulation_Workflow Figure 2: Formulation Decision Logic for Datelliptium Start Start: Datelliptium Solid Powder App_Check Application? Start->App_Check InVitro In Vitro (Cell Culture) App_Check->InVitro InVivo In Vivo (Animal Model) App_Check->InVivo Solvent_Water Dissolve in Sterile Water (10mM) InVitro->Solvent_Water Preferred Solvent_Mix Dissolve in 100% DMSO then dilute to 10% DMSO / 90% PBS InVivo->Solvent_Mix Stability Filter Filter Sterilize (0.22 µm PES) Solvent_Water->Filter Check_Precip Check for Precipitation Solvent_Mix->Check_Precip Use_Culture Add to Media (Final DMSO <0.1% if used) Filter->Use_Culture Check_Precip->Solvent_Mix Turbid (Dilute) Inject IP/IV Injection (Immediate Use) Check_Precip->Inject Clear

Caption: Decision matrix for solubilizing Datelliptium based on experimental context.

Safety & Toxicity Warnings

  • Hepatotoxicity: Clinical trials revealed significant hepatotoxicity in humans (e.g., glycogen depletion, protein synthesis inhibition) that was not accurately predicted by rodent models.[1][2][3][8] Use caution when translating in vivo rodent data to human contexts.

  • Cytotoxicity: As a potent DNA intercalator, Datelliptium is mutagenic.[1][2][3][5] Handle with full PPE (gloves, mask, lab coat) in a biosafety cabinet.[1][2][3]

References

  • Auclair, C., et al. (1987). Physicochemical and pharmacological properties of the antitumor ellipticine derivative 2-(diethylamino-2-ethyl)9-hydroxy ellipticinium-chloride, HCl.[1][2][3] Cancer Research, 47(23), 6254–6261.[1][2][3] Link

  • Donato, M. T., et al. (1992). Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo.[1][2][3][9] Toxicology in Vitro, 6(4), 295–302.[1][2][3][9] Link

  • Boven, E., et al. (1992). Phase II preclinical drug screening in human tumor xenografts: a first European multicenter collaborative study.[1][2][3] Cancer Research, 52(21), 5940–5947.[1][2][3] Link

  • Siddiqui, D., & Asghar, T. (2021). Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity.[1][2][3][5] Cancers, 13(13), 3288.[1][2][3] Link

  • MedKoo Biosciences. Datelliptium chloride Product Information. Link[1][2][3]

Sources

Exploratory

The Impact of Datelliptium on RET Proto-Oncogene Expression: A Technical Guide for Researchers

This guide provides an in-depth technical exploration into the effects of Datelliptium on the expression of the REarranged during Transfection (RET) proto-oncogene. It is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration into the effects of Datelliptium on the expression of the REarranged during Transfection (RET) proto-oncogene. It is designed for researchers, scientists, and drug development professionals actively engaged in oncology and molecular biology. Here, we dissect the mechanism of action, provide detailed experimental protocols for validation, and offer insights into the causality behind these scientific approaches.

Introduction: The RET Proto-Oncogene and the Therapeutic Promise of Datelliptium

The RET proto-oncogene, located on chromosome 10, encodes a receptor tyrosine kinase that is pivotal in the normal development of several tissues, including the nervous and urogenital systems.[1] However, aberrant RET signaling, driven by mutations or chromosomal rearrangements, is a well-established oncogenic driver in a variety of human cancers.[2][3] These alterations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[3][4]

Gain-of-function mutations in RET are hallmarks of multiple endocrine neoplasia type 2 (MEN2) syndromes, which are associated with a high incidence of medullary thyroid carcinoma (MTC).[5][6][7] Somatic RET alterations are also found in a significant portion of sporadic MTC and non-small cell lung cancer (NSCLC), as well as other malignancies.[2][5] This has made the RET signaling pathway a critical target for therapeutic intervention.

Datelliptium (also known as NSC311152) has emerged as a novel therapeutic agent with a unique mechanism of action against RET-driven cancers.[8][9] Unlike conventional tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the RET protein, Datelliptium acts at the transcriptional level.[8] This guide will elucidate the molecular basis of Datelliptium's activity and provide the necessary technical framework to investigate its effects on RET expression.

The Core Mechanism: Transcriptional Repression via G-Quadruplex Stabilization

The promoter region of the RET gene contains guanine-rich sequences with the potential to form non-canonical DNA structures known as G-quadruplexes.[10] These four-stranded structures can act as regulatory elements, influencing gene transcription. Datelliptium has been identified as a G-quadruplex stabilizer.[8][9] By binding to and stabilizing the G-quadruplex structures within the RET promoter, Datelliptium effectively impedes the transcriptional machinery, leading to a downregulation of RET mRNA and, consequently, a reduction in RET protein levels.[8][10]

This mode of action offers a distinct advantage over traditional kinase inhibitors, as it targets the very biogenesis of the oncogenic protein. This can potentially circumvent resistance mechanisms that arise from mutations in the kinase domain.[8]

Visualizing the Mechanism of Action

Datelliptium_Mechanism Figure 1: Mechanism of Datelliptium-Mediated RET Repression cluster_promoter RET Gene Promoter G_Quadruplex G-Quadruplex Structure Transcription_Factors Transcription Factors (e.g., Sp1, RNA Pol II) G_Quadruplex->Transcription_Factors Blocks Binding RET_mRNA RET mRNA Transcription_Factors->RET_mRNA Initiates Transcription Datelliptium Datelliptium Datelliptium->G_Quadruplex Binds and Stabilizes RET_Protein RET Protein RET_mRNA->RET_Protein Translation Downstream_Signaling Oncogenic Downstream Signaling (e.g., MAPK, PI3K) RET_Protein->Downstream_Signaling Activates

Caption: Datelliptium stabilizes G-quadruplex structures in the RET promoter, inhibiting transcription.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the effect of Datelliptium on RET expression, a series of well-controlled experiments are necessary. This section provides detailed protocols for cell-based assays that are fundamental to this investigation.

Cell Culture and Treatment

The choice of cell line is critical for studying RET-dependent cancers. Medullary thyroid carcinoma cell lines such as TT and MZ-CRC-1, which harbor activating RET mutations, are excellent models.[8][10]

Protocol 3.1.1: Cell Culture and Datelliptium Treatment

  • Cell Culture: Culture TT or MZ-CRC-1 cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

  • Datelliptium Preparation: Prepare a stock solution of Datelliptium in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete growth medium.

  • Treatment: Replace the existing medium with the medium containing various concentrations of Datelliptium or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Analysis of RET mRNA Expression by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method to quantify changes in gene expression at the mRNA level.[11][12][13]

Protocol 3.2.1: RNA Isolation and cDNA Synthesis

  • RNA Isolation: Following treatment with Datelliptium, lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.[14]

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Reverse transcribe a defined amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[10]

Protocol 3.2.2: Quantitative Real-Time PCR

  • Primer Design: Design or obtain validated primers specific for the human RET gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[12]

  • Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).

  • Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program.[14]

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in RET mRNA expression normalized to the housekeeping gene.

Evaluation of RET Protein Levels by Western Blotting

Western blotting is a standard technique to detect and quantify specific proteins in a complex mixture, providing a direct measure of the impact of Datelliptium on RET protein expression.[4][15]

Protocol 3.3.1: Protein Extraction and Quantification

  • Cell Lysis: After Datelliptium treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

Protocol 3.3.2: SDS-PAGE and Western Blotting

  • Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RET and a loading control protein (e.g., β-actin, GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize the RET protein levels to the loading control.

Assessing RET Promoter Activity with a Luciferase Reporter Assay

A luciferase reporter assay is a powerful tool to directly measure the effect of Datelliptium on the transcriptional activity of the RET promoter.[16][17][18][19][20]

Protocol 3.4.1: Plasmid Construction and Transfection

  • Reporter Construct: Clone the promoter region of the human RET gene containing the G-quadruplex-forming sequence upstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector.

  • Transfection: Co-transfect the RET promoter-luciferase construct and a control plasmid expressing a different luciferase (e.g., Renilla luciferase for normalization) into the target cells using a suitable transfection reagent.

Protocol 3.4.2: Luciferase Assay

  • Treatment: After transfection, treat the cells with varying concentrations of Datelliptium or vehicle control for a specified period.

  • Cell Lysis and Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's protocol.[16]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in Datelliptium-treated cells to that of the vehicle-treated control to determine the effect on RET promoter activity.

Visualizing the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for Validating Datelliptium's Effect Cell_Culture Cell Culture (e.g., TT, MZ-CRC-1) Treatment Datelliptium Treatment (Dose- and Time-course) Cell_Culture->Treatment Transfection Transfection with RET Promoter-Luciferase Construct Cell_Culture->Transfection RNA_Isolation RNA Isolation Treatment->RNA_Isolation Protein_Extraction Protein Extraction Treatment->Protein_Extraction Luciferase_Assay Dual-Luciferase Assay (Promoter Activity) Treatment->Luciferase_Assay cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (RET mRNA levels) cDNA_Synthesis->qRT_PCR Western_Blot Western Blot Analysis (RET Protein levels) Protein_Extraction->Western_Blot Transfection->Treatment Post-transfection

Caption: A schematic overview of the key experimental steps.

Data Presentation and Interpretation

Quantitative data from the experiments described above should be presented clearly for straightforward interpretation.

Table 1: Hypothetical qRT-PCR Data Summary

Datelliptium Concentration (µM)Relative RET mRNA Expression (Fold Change vs. Control)
0 (Vehicle)1.00
0.10.85
1.00.42
10.00.15

Table 2: Hypothetical Western Blot Densitometry Summary

Datelliptium Concentration (µM)Normalized RET Protein Level (Arbitrary Units)
0 (Vehicle)100
0.188
1.051
10.022

Table 3: Hypothetical Luciferase Assay Data Summary

Datelliptium Concentration (µM)Relative Luciferase Activity (Fold Change vs. Control)
0 (Vehicle)1.00
0.10.90
1.00.55
10.00.25

The expected outcome of these experiments is a dose-dependent decrease in RET mRNA and protein levels, as well as a reduction in RET promoter activity, upon treatment with Datelliptium. These results would provide strong evidence for its mechanism of action as a transcriptional repressor of the RET proto-oncogene.

Conclusion and Future Directions

Datelliptium represents a promising therapeutic agent that targets the transcriptional regulation of the RET oncogene. Its unique mechanism of stabilizing G-quadruplex structures in the RET promoter offers a novel strategy to combat RET-driven cancers.[8][9] The experimental workflows detailed in this guide provide a robust framework for researchers to validate and further explore the effects of Datelliptium.

Future research could focus on the in vivo efficacy of Datelliptium in animal models of MTC, the potential for combination therapies with existing RET inhibitors, and the identification of other oncogenes that may be susceptible to this G-quadruplex-mediated transcriptional repression.[8] A deeper understanding of the cellular factors that influence G-quadruplex formation and stability will also be crucial for optimizing the therapeutic application of compounds like Datelliptium.

References

  • Luciferase Reporter Assay in Molecular Biology.
  • RET Proto-Oncogene—Not Such an Obvious Starting Point in Cancer Therapy - MDPI. [Link]

  • RET proto-oncogene - Wikipedia. [Link]

  • RET receptor signaling: Function in development, metabolic disease, and cancer - PMC. [Link]

  • RET signaling pathway and RET inhibitors in human cancer - PMC. [Link]

  • Roles of the RET Proto-oncogene in Cancer and Development - PMC. [Link]

  • A Beginner's Guide to Luciferase Assays | BioAgilytix Lab. [Link]

  • RET proto-oncogene in the development of human cancer - PubMed - NIH. [Link]

  • An Easy Guide to Choosing a Luciferase Reporter Assay - Bitesize Bio. [Link]

  • The RET signaling pathway: Linking developmental and neoplastic roles - AACR Journals. [Link]

  • Roles of the RET Proto-oncogene in Cancer and Development - JMA Journal. [Link]

  • Roles of the RET Proto-oncogene in Cancer and Development - ResearchGate. [Link]

  • Protocols on Regulation of Gene Expression | Springer Nature Experiments. [Link]

  • Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC. [Link]

  • Gene Expression Analysis Methods and Protocols - ResearchGate. [Link]

  • Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed. [Link]

  • Gene-Expression Experimental Design | Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Real-Time PCR Experimental Design | Bio-Rad. [Link]

  • Demonstration of a potent RET transcriptional inhibitor for the treatment of medullary thyroid carcinoma based on an ellipticine derivative - PMC. [Link]

  • Experimental approaches for gene regulatory network construction: the chick as a model system - PMC. [Link]

  • Western blot analysis of RET protein and associated signaling in NIH3T3... - ResearchGate. [Link]

  • Figure 3. Effects of datelliptium on the migration of TT cells. (A) A... - ResearchGate. [Link]

  • Genetic Testing for Germline Mutations of the RET Proto-Oncogene - CAM 256. [Link]

  • Protocol for RT-qPCR Step 1: RNA isolation Isolate RNA from you cells/tissues using the appropriate technique. [Link]

  • RET | Cancer Genetics Web. [Link]

  • Current Guidelines for RET Testing and Multidisciplinary Collaboration in the Treatment of Lung and Thyroid Cancer - PeerView. [Link]

  • RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - MDPI. [Link]

  • Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC. [Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC. [Link]

  • Effects of Anti-Cancer Drug Sensitivity-Related Genetic Differences on Therapeutic Approaches in Refractory Papillary Thyroid Cancer - MDPI. [Link]

  • Transcriptional targeting of oncogene addiction in medullary thyroid cancer - JCI Insight. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. [Link]

  • Semi-synthesis in the exploration of opioid-targeting natural products - PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantifying EMT Plasticity Modulation by Datelliptium (NSC311152) in RET-Driven Carcinomas

Topic: Measuring EMT marker expression in response to Datelliptium Content Type: Detailed Application Notes and Protocols Abstract & Mechanistic Rationale Epithelial-Mesenchymal Transition (EMT) is a critical driver of m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Measuring EMT marker expression in response to Datelliptium Content Type: Detailed Application Notes and Protocols

Abstract & Mechanistic Rationale

Epithelial-Mesenchymal Transition (EMT) is a critical driver of metastasis and drug resistance in Medullary Thyroid Carcinoma (MTC).[1][2] While tyrosine kinase inhibitors (TKIs) target the RET kinase domain, resistance often emerges via secondary mutations or pathway bypass. Datelliptium (NSC311152) represents a novel class of therapeutic agents that functions not by competitive inhibition, but by stabilizing G-quadruplex (G4) structures within the RET promoter region.

This application note details the protocols for validating Datelliptium-induced EMT reversal. The mechanism of action involves the transcriptional repression of RET, subsequent dampening of the PI3K/Akt/mTOR signaling axis, and the downregulation of key mesenchymal transcription factors (Snail, Slug) and markers (N-cadherin, Vimentin).

Mechanistic Pathway Diagram

The following diagram illustrates the cascade from Datelliptium intercalation to phenotypic EMT reversal.

G Datelliptium Datelliptium (NSC311152) RET_Promoter RET Promoter (G-Quadruplex) Datelliptium->RET_Promoter Stabilizes G4 Structure RET_mRNA RET mRNA Transcription RET_Promoter->RET_mRNA Blocks Pol II RET_Protein RET Oncoprotein RET_mRNA->RET_Protein Downregulation PI3K_AKT PI3K/Akt/mTOR Signaling RET_Protein->PI3K_AKT Reduced Activation EMT_TFs EMT Transcription Factors (Snail, Slug, Twist) PI3K_AKT->EMT_TFs Inhibits Expression M_Markers Mesenchymal Markers (N-Cadherin, Vimentin) EMT_TFs->M_Markers Repression E_Markers Epithelial Markers (E-Cadherin, Claudin-1) EMT_TFs->E_Markers De-repression Phenotype Phenotype: Reduced Migration & Invasion M_Markers->Phenotype E_Markers->Phenotype

Figure 1: Mechanism of Action.[3][4][5][6][7] Datelliptium stabilizes G-quadruplexes, blocking RET transcription and reversing EMT.[8][3][6]

Experimental Design Strategy

Cell Models

To accurately measure Datelliptium efficacy, utilize cell lines driven by RET mutations.

  • TT Cells: Harbor the RET C634W mutation (MEN2A-like). High baseline EMT traits.

  • MZ-CRC-1: Harbor the RET M918T mutation (MEN2B-like). Aggressive metastatic phenotype.[8][3][9][10]

  • Control: Nthy-ori-3-1 (SV40-transfected normal thyroid follicular epithelial cells) to assess toxicity selectivity.

Dosage & Treatment Windows

Datelliptium exhibits time-dependent efficacy due to its transcriptional mechanism (mRNA decay must precede protein loss).

  • Dose Range: 0.5 µM – 5.0 µM.

  • IC50 Reference: ~1.0–2.5 µM in TT cells; typically higher (>10 µM) in non-RET driven cells.

  • Incubation Time:

    • mRNA endpoints: 24 hours.[11][12]

    • Protein/Phenotype endpoints: 48–72 hours (required for turnover of stable proteins like Vimentin).

Protocol 1: Gene Expression Profiling (RT-qPCR)

Objective: Quantify the transcriptional blockade of RET and the subsequent shift in EMT drivers.

Reagents
  • RNA Extraction: TRIzol™ Reagent or Silica-column based kit (e.g., RNeasy).

  • cDNA Synthesis: SuperScript™ IV VILO™ Master Mix.

  • Master Mix: SYBR™ Green PowerUp™.

Primer Panel Design (Human)
Gene TargetRoleForward Primer (5'->3')Reverse Primer (5'->3')
RET Primary TargetGCGAGCCTGACCGAGATGCCAGCTTCTTCGAGGACTTCA
CDH2 (N-cad) Mesenchymal MarkerTCAGGCGTCTGTAGAGGCTTATGCACATCCTTCGATAAGACTG
VIM (Vimentin) Mesenchymal MarkerGACGCCATCAACACCGAGTTCTTTGTCGTTGGTTAGCTGGT
SNAI1 (Snail) EMT Transcription FactorTCGGAAGCCTAACTACAGCGAAGATGAGCATTGGCAGCGAG
GAPDH NormalizerGTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAA
Workflow
  • Seeding: Plate TT or MZ-CRC-1 cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment: Treat with Datelliptium (0, 0.5, 1.0, 2.5 µM) for 24 hours .

  • Lysis: Wash with ice-cold PBS. Add 1 mL TRIzol directly to the well.

  • Extraction: Perform chloroform extraction and isopropanol precipitation. Critical: Ensure A260/280 ratio is >1.9, as residual phenol inhibits downstream PCR.

  • qPCR: Run in triplicate.

    • Cycle: 95°C (2 min) -> [95°C (15s) -> 60°C (1 min)] x 40 cycles.

  • Analysis: Calculate relative expression using the

    
     method normalized to GAPDH and the DMSO vehicle control.
    

Expected Result: Dose-dependent reduction in RET (>50%), CDH2, and SNAI1.

Protocol 2: Immunoblotting (Western Blot)

Objective: Confirm post-transcriptional downregulation of RET and EMT effectors.

Buffer Composition
  • RIPA Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease/Phosphatase Inhibitor Cocktail.

Workflow
  • Treatment: Treat cells with Datelliptium (IC50 and 2xIC50) for 48 hours .

  • Lysis: Scrape cells in ice-cold RIPA buffer. Sonicate (3 pulses, 10s) to shear DNA (Datelliptium is a DNA intercalator; lysates may be viscous).

  • Quantification: BCA Assay. Load 30 µg protein per lane.

  • Electrophoresis: 4-12% Bis-Tris Gradient Gel.

  • Transfer: PVDF membrane (0.45 µm).

  • Antibody Incubation:

    • Primary (O/N at 4°C): Anti-RET (1:1000), Anti-N-Cadherin (1:1000), Anti-Vimentin (1:2000), Anti-Snail (1:500), Anti-Cyclin D1 (1:1000).

    • Loading Control: Anti-

      
      -Actin (1:5000).
      
  • Detection: ECL Prime (High sensitivity required for Snail/Slug detection).

Data Interpretation:

  • RET: Should show significant fading/disappearance.

  • N-Cadherin/Vimentin: Clear reduction indicating loss of mesenchymal phenotype.[8][3]

  • Cyclin D1: Downregulation confirms inhibition of the PI3K/Akt/mTOR proliferative axis.

Protocol 3: Functional Migration Assay (Wound Healing)

Objective: Validate that molecular EMT reversal translates to reduced physical motility.

Workflow Diagram

Workflow Step1 1. Seed Cells (Confluent Monolayer) Step2 2. Scratch Wound (P200 Tip) Step1->Step2 Step3 3. Treat (Datelliptium 0-2.5µM) Step2->Step3 Step4 4. Image (0h, 24h, 48h) Step3->Step4 Step5 5. Analyze (% Wound Closure) Step4->Step5

Figure 2: Wound Healing Assay Workflow.

Detailed Steps
  • Seeding: Seed cells in a 12-well plate to achieve 100% confluence.

  • Starvation: Incubate in low-serum media (1% FBS) for 12h prior to scratching to minimize proliferation confounding migration results.

  • Wounding: Create a scratch using a sterile P200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment: Add media containing Datelliptium (0.5, 1.0, 2.5 µM). Note: Use Mitomycin C (10 µg/mL) if distinguishing pure migration from proliferation is critical, though Datelliptium's anti-proliferative effect usually suffices.

  • Imaging: Capture images at 0h, 24h, and 48h using phase-contrast microscopy (10x objective).

  • Quantification: Use ImageJ (Fiji) "MRI Wound Healing Tool" to calculate wound area.

    • Formula:

      
      
      

Expected Result: Control cells should close the wound by ~80-100% in 48h. Datelliptium-treated cells should show dose-dependent inhibition of closure (stalled migration).

References

  • Alqahtani, T., Alswied, A., & Sun, D. (2021). Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity.[11][9] Cancers, 13(13), 3288.[8][11][6] [Link]

  • Bhatia, R., et al. (2017). Epigenetic regulation of EMT in cancer. Frontiers in Oncology, 7, 1-12. [Link]

  • Drosten, M., et al. (2004). RET signaling pathways in Medullary Thyroid Carcinoma. Journal of the National Cancer Institute, 96(16), 1231-1239. [Link]

  • PubChem Compound Summary. Datelliptium (NSC311152). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Datelliptium versus Vandetanib in Medullary Thyroid Cancer Models

Executive Summary: Divergent Targeting Strategies This guide provides a technical comparison between Vandetanib , a clinically established Tyrosine Kinase Inhibitor (TKI), and Datelliptium (NSC 311152), an investigationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Divergent Targeting Strategies

This guide provides a technical comparison between Vandetanib , a clinically established Tyrosine Kinase Inhibitor (TKI), and Datelliptium (NSC 311152), an investigational ellipticine derivative acting as a RET transcriptional inhibitor.

While Vandetanib targets the catalytic function of the RET protein, Datelliptium targets the genetic expression of RET itself. This distinction is critical for researchers addressing TKI resistance in Medullary Thyroid Cancer (MTC).

FeatureVandetanib (Caprelsa®)Datelliptium (NSC 311152)
Primary Target RET Tyrosine Kinase Domain (ATP-binding pocket)RET Promoter G-Quadruplex DNA Structure
Mechanism Competitive inhibition of phosphorylationTranscriptional repression (stabilizes G4 DNA)
Downstream Effect Blockade of MAPK/ERK & PI3K/AKT signalingReduction of total RET protein & mRNA abundance
Resistance Profile Susceptible to "Gatekeeper" mutations (e.g., V804M)Bypasses kinase domain mutations
Key Toxicity QT Prolongation, Rash, Diarrhea (VEGFR/EGFR off-target)Hepatotoxicity (Metabolic perturbation)

Mechanistic Architecture & Signaling Pathways[1]

Vandetanib: Kinase Inhibition

Vandetanib functions as a multi-kinase inhibitor. In MTC models (e.g., TT cell line), it binds reversibly to the ATP-binding pocket of the RET kinase domain.

  • Action: Prevents trans-autophosphorylation of tyrosine residues (e.g., Y905).

  • Limitation: It does not remove the oncogenic protein; it merely silences its output. Mutations altering the ATP pocket (gatekeeper mutations) can render the drug ineffective.

Datelliptium: Transcriptional Silencing

Datelliptium utilizes a "upstream" blockade strategy. The RET proto-oncogene promoter contains a polypurine/polypyrimidine tract capable of forming a G-quadruplex (G4) secondary structure.

  • Action: Datelliptium intercalates into DNA and selectively stabilizes this G4 structure. This steric obstruction prevents transcription factors (like Sp1) from binding, effectively turning off the RET gene.

  • Advantage: By depleting the RET protein entirely, Datelliptium abrogates signaling regardless of downstream kinase domain mutations.

Pathway Visualization

The following diagram illustrates the distinct intervention points of both compounds within the Central Dogma of molecular biology.

G RET_Gene RET Gene (DNA) Promoter Region G4_Structure G-Quadruplex Structure RET_Gene->G4_Structure Forms Transcription Transcription G4_Structure->Transcription Regulates RET_mRNA RET mRNA Transcription->RET_mRNA Translation Translation RET_mRNA->Translation RET_Protein RET Protein (Tyrosine Kinase) Translation->RET_Protein Phosphorylation Autophosphorylation (Activation) RET_Protein->Phosphorylation Signaling Oncogenic Signaling (MAPK/PI3K) Phosphorylation->Signaling Datelliptium DATELLIPTIUM (G4 Stabilizer) Datelliptium->G4_Structure Stabilizes & Blocks Transcription Vandetanib VANDETANIB (TKI) Vandetanib->Phosphorylation Inhibits ATP Binding

Caption: Figure 1. Dual-mode inhibition of RET signaling. Datelliptium acts upstream at the genomic level, while Vandetanib acts downstream at the protein function level.

Preclinical Performance Data

In Vitro Efficacy (TT Cell Line)

The TT cell line (harboring the C634W RET mutation) is the standard model for MTC.

  • Vandetanib: Typically exhibits an IC50 in the low nanomolar range (50–100 nM) for kinase inhibition. It induces cytostasis more than cytotoxicity at lower doses.

  • Datelliptium: Demonstrates dose-dependent downregulation of RET mRNA and protein.[1] In comparative assays, Datelliptium treatment resulted in the reduction of Epithelial-to-Mesenchymal Transition (EMT) markers (N-cadherin, Vimentin, Snail), which are often unaffected by simple kinase inhibition.

In Vivo Xenograft Models

In SCID mice bearing TT cell xenografts:

  • Datelliptium Efficacy: Administration (e.g., 9 mg/kg or similar optimized doses) resulted in approximately 75% tumor growth inhibition (TGI).

  • Mechanism Validation: Tumors excised from Datelliptium-treated mice showed significantly reduced RET protein levels via Western blot, confirming the transcriptional silencing mechanism in vivo.

Resistance & Metastasis

A critical differentiator is the effect on metastasis.

  • Vandetanib: While effective at shrinking primary tumors, resistance often develops via secondary mutations or activation of alternative pathways (e.g., EGFR upregulation).

  • Datelliptium: By depleting the RET protein, it reduces the "stemness" of cancer cells.[2] Experimental data indicates a significant reduction in spheroid formation efficiency and cell migration (wound healing assay), suggesting potential utility in preventing metastatic spread.[2][3]

Experimental Protocols

To validate these mechanisms in your own laboratory, the following protocols are recommended. These are synthesized from standard methodologies used in the evaluation of RET inhibitors.

Protocol A: Evaluation of RET Promoter G-Quadruplex Stabilization

Purpose: To confirm Datelliptium's specific mechanism of action.

  • Reagent Preparation:

    • Synthesize the RET promoter G-rich sequence (e.g., 5'-GGGGCGGGGCGGGGCGGGGC-3') and a mutant control sequence (unable to form G4).

    • Prepare 10 mM stock of Datelliptium in DMSO.

  • Circular Dichroism (CD) Spectroscopy:

    • Dilute DNA oligonucleotides to 5 µM in buffer (10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Anneal by heating to 95°C for 5 min and cooling slowly to room temperature.

    • Measurement: Record CD spectra (220–320 nm) at 25°C.

    • Treatment: Titrate Datelliptium (0–20 µM) into the DNA solution.

    • Readout: A parallel G-quadruplex typically shows a positive peak at ~264 nm and a negative peak at ~240 nm. An increase in ellipticity (mdeg) at 264 nm upon drug addition indicates stabilization.

  • PCR Stop Assay (Functional Validation):

    • Use a DNA template containing the RET promoter sequence.

    • Perform PCR in the presence of increasing concentrations of Datelliptium.

    • Logic: If the drug stabilizes the G4 structure, Taq polymerase will be blocked, resulting in decreased PCR product yield compared to a control sequence.

Protocol B: MTC Xenograft Efficacy Study

Purpose: To compare in vivo tumor growth inhibition.

  • Cell Culture:

    • Culture TT cells (ATCC CRL-1803) in F-12K medium + 10% FBS.

  • Animal Model:

    • Use 6-8 week old male SCID or Nude mice.

    • Inoculation: Inject

      
       TT cells subcutaneously into the right flank, suspended in 1:1 Matrigel/PBS.
      
  • Treatment Groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 5% Dextrose or specific solvent).

    • Group 2: Vandetanib (Standard: 25–50 mg/kg/day, Oral Gavage).

    • Group 3: Datelliptium (Experimental: e.g., 9 mg/kg, IV or IP, q3d or q7d depending on toxicity profile).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Endpoint: Sacrifice when control tumors reach 1500 mm³ or after 28–45 days.

  • Post-Mortem Analysis:

    • Harvest tumors. Flash freeze half for Western Blot (RET, p-RET, ERK) and fix half in formalin for IHC (Ki67, Caspase-3).

Safety & Toxicity Profile

ParameterVandetanibDatelliptium
Clinical Status FDA Approved (Boxed Warning)Investigational / Preclinical
Primary Organ Toxicity Cardiac: QT prolongation (hERG channel blockade). Dermatologic: Rash, photosensitivity.Hepatic: Metabolic disruption (glycogen/protein synthesis inhibition).[4]
Mechanism of Toxicity Off-target kinase inhibition (VEGFR, EGFR) and ion channel interference.Intercalation effects and metabolic alteration in hepatocytes.[4][5][6]
Management ECG monitoring, electrolyte correction.Dose-limiting toxicity; requires careful hepatic function monitoring.

Note on Datelliptium Hepatotoxicity: Early studies indicated that Datelliptium (and ellipticine derivatives) can impair hepatic metabolism (gluconeogenesis, ureogenesis) at concentrations higher than the therapeutic window. However, the therapeutic index in MTC models appears favorable due to the high sensitivity of RET-driven tumors to transcriptional depletion.

References

  • Alqahtani, T., et al. (2021). "Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity."[1][2][7] Cancers, 13(13), 3288.[1][3][7][8][9]

  • Wells, S. A., et al. (2012). "Vandetanib in Patients with Locally Advanced or Metastatic Medullary Thyroid Cancer." Journal of Clinical Oncology, 30(2), 134–141.

  • Donato, M. T., et al. (1992). "Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo."[4][5] Toxicology in Vitro, 6(4), 295-302.[4][5][7]

  • Mucci-LoRusso, P., et al. (1990). "Activity of datelliptium acetate (NSC 311152; SR 95156A) against solid tumors of mice."[5] Investigational New Drugs, 8(3), 253-261.

  • Thornton, K., et al. (2012). "Vandetanib for the treatment of medullary thyroid cancer." Clinical Cancer Research, 18(14), 3722-3730.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.